molecular formula C7H12N4O B1280345 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide CAS No. 227078-19-5

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

Cat. No. B1280345
M. Wt: 168.2 g/mol
InChI Key: QKQLQQHDKJCDIK-UHFFFAOYSA-N
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Description

The compound 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the parallel synthesis approach has been utilized to create a library of imidazole-4,5-dicarboxamides bearing amino acid esters, which are structurally related to 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide . Another relevant synthesis method involves the base-catalyzed cyclization of certain precursors to yield imidazole compounds with potential as intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be significantly influenced by the substituents attached to the imidazole ring. For example, the presence of a hydroxyethyl group at the 1-position and a carboxamide group at the 4-position can lead to intramolecular hydrogen bonding, resulting in an extended planar structural pattern . This intramolecular interaction is crucial for the stability and conformation of the molecule.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, leading to a diverse range of products. For instance, reactions with acetylacetone and arylidenemalononitriles can yield pyrazolopyrimidine derivatives, while treatment with isatin and selected aldehydes can produce Schiff bases . Additionally, the reaction of 5-Amino-4-(cyanoformimidoyl)-1H-imidazole with ketones and aldehydes can result in the formation of 6-carbamoyl-1,2-dihydropurines and related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide are influenced by their molecular structure. The presence of amino and carboxamide groups can lead to the formation of hydrogen bonds, which can affect the compound's solubility, melting point, and crystalline structure . These properties are essential for the compound's behavior in biological systems and its potential use in pharmaceutical applications.

Scientific Research Applications

Structural Analysis and Molecular Structure

5-Amino-1-(2,3:5,6-Di-O-isopropylidene-α-D-mannofuranosyl) imidazole-4-carboxamide, a derivative of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, has been studied for its crystal and molecular structure. It forms hexagonal unit cells in a P63 space group, with the imidazole ring being closely planar and exhibiting interesting intramolecular and intermolecular hydrogen bonding patterns (Briant, Jones, & Shaw, 1995).

Synthesis and Antiviral/Anticancer Activities

The compound has been involved in the synthesis of imidazole nucleosides with potential antiviral and anticancer activities. These nucleosides include derivatives such as 3′-fluoro-derivatives of 5-amino-1-(β-D-ribofuranosyl)imidazole-4-carboxamide and their isomers (Guglielmi, Dachtler, & Albert, 1999).

Polymerization Studies

The chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide and its derivatives has been explored, including studies on their polymerization using enzymes like terminal deoxynucleotidyltransferase. This highlights its potential in the field of polymer chemistry (Pochet & D'ari, 1990).

Application in Peptidomimetics

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide has also been utilized in the preparation of imidazole-based peptidomimetics. These are molecules that mimic the structure and function of peptides and can be used in therapeutic applications (Skogh et al., 2013).

Crystallography and Molecular Geometry

Studies on the synthesis and crystal structures of related compounds, like 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide, have provided insights into their molecular geometry and the effect of substituents on the imidazole ring. This is crucial for understanding their behavior in different chemical environments (Banerjee et al., 1999).

Enzymatic Mechanisms and Kinetics

The catalytic mechanism of enzymes interacting with derivatives of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide, such as AICAR transformylase, has been studied. These investigations involve pH-dependent kinetics, mutagenesis, and quantum chemical calculations, providing valuable insights into biochemical pathways (Shim et al., 2001).

Antibacterial, Antifungal, and Antiviral Testing

Synthetic processes leading to derivatives of 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide have been evaluated for their antibacterial, antifungal, and antiviral activities. For instance, certain compounds showed significant inhibitory effects on Staphylococcus aureus (Srivastava, Newman, Matthews, & Robins, 1975).

Safety And Hazards

Safety measures for handling 5-Amino-2-isopropyl-1H-imidazole-4-carboxamide include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Our results indicate that AICAR has potent anti-inflammatory and proresolving properties in inflammation which are contributing to a reduction of inflammatory edema and antinociception . This suggests potential future directions for research and therapeutic applications.

properties

IUPAC Name

4-amino-2-propan-2-yl-1H-imidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3(2)7-10-4(6(9)12)5(8)11-7/h3H,8H2,1-2H3,(H2,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKQLQQHDKJCDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=C(N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60458649
Record name 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-2-isopropyl-1H-imidazole-4-carboxamide

CAS RN

227078-19-5
Record name 5-AMINO-2-ISOPROPYL-1H-IMIDAZOLE-4-CARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60458649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Galbiati - 2021 - air.unimi.it
Untitled Page 1 Page 2 Page 3 UNIVERSITÀ DEGLI STUDI DI MILANO PhD in Chemistry, XXXIII cycle Department of Pharmaceutical Sciences DESIGN AND SYNTHESIS OF NOVEL …
Number of citations: 0 air.unimi.it

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